4-Hydroxypiperidine-3-carboxylic acid

説明

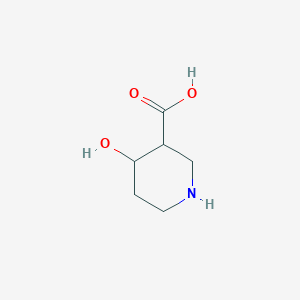

4-Hydroxypiperidine-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Nipecotic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmaceutical Development

4-HPCA has been investigated for its potential as a building block in drug development. Its derivatives have shown promise as histamine H₃ receptor antagonists, which are crucial in treating various neurological conditions. For instance, compounds derived from 4-HPCA have been evaluated for their ability to enhance neurotransmitter release in the central nervous system (CNS), making them candidates for addressing disorders such as narcolepsy and other cognitive impairments .

Enzyme Mechanisms and Protein Interactions

In biochemical research, 4-HPCA is utilized to study enzyme mechanisms and protein interactions. Its role as an intermediate allows researchers to synthesize complex molecules that can inhibit or enhance specific enzymatic activities, providing insights into metabolic pathways and potential therapeutic targets.

Synthesis of Complex Organic Molecules

The compound serves as a versatile intermediate in organic synthesis. It is employed in the production of various derivatives that can be further modified to yield complex organic molecules, including peptides and other biologically active compounds.

Analytical Chemistry

4-HPCA has been used in analytical methods to detect metabolites of drugs such as haloperidol. Techniques like gas chromatography and high-performance liquid chromatography (HPLC) have been developed to analyze 4-hydroxypiperidine derivatives in biological samples, aiding in pharmacokinetic studies .

Case Study 1: Histamine H₃ Receptor Antagonists

A study synthesized several derivatives of 4-HPCA, evaluating their potency as H₃ receptor antagonists. The most active compound demonstrated significant effects on neurotransmitter levels in rat models, indicating potential therapeutic uses for cognitive enhancement . The structure-activity relationship (SAR) analysis revealed that modifications to the aliphatic chain influenced receptor affinity and efficacy.

Case Study 2: Metabolite Analysis of Haloperidol

Research conducted on the metabolite 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), derived from haloperidol, utilized HPLC methods for sensitive detection in rat plasma. This study highlighted the importance of 4-HPCA derivatives in understanding drug metabolism and toxicity profiles .

Comparative Data Table

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Pharmaceutical Development | Building block for drug synthesis | Potential H₃ receptor antagonists for neurological disorders |

| Enzyme Mechanisms | Intermediate for studying enzymatic reactions | Insights into metabolic pathways |

| Synthesis of Organic Molecules | Used to create complex organic compounds | Versatile intermediate for diverse chemical syntheses |

| Analytical Methods | Detection of drug metabolites | Effective methods developed for pharmacokinetic studies |

化学反応の分析

Ester Hydrolysis

The carboxylic acid group undergoes ester hydrolysis under basic conditions. Sodium hydroxide in methanol converts ethyl esters to sodium carboxylates (Table 1):

Example :

This reaction proceeds quantitatively at room temperature .

| Substrate | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Ethyl ester derivative | 2M NaOH, MeOH, 3 hr, RT | Sodium carboxylate | 95% |

Amidation Reactions

The carboxylic acid participates in amide bond formation via carbodiimide-mediated coupling (Figure 1):

Mechanism :

-

Activation with -dicyclohexylcarbodiimide (DCC) forms an O-acylisourea intermediate.

Application :

Oxidation Reactions

The hydroxyl group at C4 undergoes oxidation to ketones under strong oxidizing conditions:

Example :

Yields depend on solvent polarity and temperature.

Protection/Deprotection Strategies

The amine group (if present) is protected using tert-butoxycarbonyl (Boc) groups:

Protection :

Deprotection : Trifluoroacetic acid (TFA) removes Boc groups under mild conditions.

Condensation with Aldehydes

In acidic aqueous solutions (pH 2–4), the hydroxyl group reacts with aldehydes to form ethers or cyclic derivatives (Table 2):

| Aldehyde | Conditions | Product |

|---|---|---|

| Formaldehyde | 80–90°C, 12–24 hr | 4-Methoxypiperidine-3-carboxylic acid |

| Benzaldehyde | 30–50°C, 6 days | 4-Benzyloxypiperidine-3-carboxylic acid |

Decarboxylation Pathways

Thermal or photoredox-induced decarboxylation eliminates CO:

Example :

Under visible light with a Ru(bpy) catalyst:

This reaction is critical for synthesizing chromanone derivatives .

Salt Formation

The carboxylic acid forms stable salts with inorganic bases:

Example :

Salts enhance aqueous solubility for pharmacological studies .

Biochemical Interactions

4-Hydroxypiperidine-3-carboxylic acid derivatives exhibit:

特性

IUPAC Name |

4-hydroxypiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-5-1-2-7-3-4(5)6(9)10/h4-5,7-8H,1-3H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMFVOCECLPLSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001286801 | |

| Record name | 4-Hydroxy-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126150-99-0 | |

| Record name | 4-Hydroxy-3-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126150-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。